N-(5-Ethyl-1,2-oxazol-3-yl)-N,N'-dimethylurea
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Overview
Description
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 5-position and the dimethylurea moiety attached to the nitrogen atom make this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-ethyl-1,2-oxazole with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- 2-(3-ethyl-1,2-oxazol-5-yl)acetic acid
- 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid
Uniqueness
N-(5-Ethyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to its specific structural features, such as the presence of the dimethylurea moiety and the ethyl group at the 5-position of the oxazole ring
Properties
CAS No. |
55861-75-1 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C8H13N3O2/c1-4-6-5-7(10-13-6)11(3)8(12)9-2/h5H,4H2,1-3H3,(H,9,12) |
InChI Key |
QLXTUSGGJMCMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)N(C)C(=O)NC |
Origin of Product |
United States |
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